Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

Lipophilicity Chromatographic retention Drug-likeness

Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate (CAS 1031927-11-3) is a BOC-protected spirocyclic ene-lactam belonging to the 1,9-diazaspiro[5.5]undecane family. This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as acetyl-CoA carboxylase (ACC) inhibitors (IC₅₀ values as low as 1.0–3.4 nM for fused analogs), orexin receptor antagonists, neurokinin antagonists, and CCR5 antagonists.

Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol
CAS No. 1031927-11-3
Cat. No. B1386951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate
CAS1031927-11-3
Molecular FormulaC14H22N2O3
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC=CC(=O)N2
InChIInChI=1S/C14H22N2O3/c1-13(2,3)19-12(18)16-9-7-14(8-10-16)6-4-5-11(17)15-14/h4-5H,6-10H2,1-3H3,(H,15,17)
InChIKeyJBUOMDZZKABJBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate (CAS 1031927-11-3) – Physicochemical and Functional Baseline


Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate (CAS 1031927-11-3) is a BOC-protected spirocyclic ene-lactam belonging to the 1,9-diazaspiro[5.5]undecane family. This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as acetyl-CoA carboxylase (ACC) inhibitors (IC₅₀ values as low as 1.0–3.4 nM for fused analogs), orexin receptor antagonists, neurokinin antagonists, and CCR5 antagonists [1]. The compound features a conjugated α,β-unsaturated lactam (C2-oxo, C3-ene) and a tert-butoxycarbonyl (BOC) protecting group at the N9 position. Its molecular formula is C₁₄H₂₂N₂O₃, molecular weight 266.34 g/mol, computed LogP 0.77, density 1.2±0.1 g/cm³, and boiling point 447.2±45.0 °C . It is supplied at ≥95% purity with storage at 2–8 °C under inert atmosphere .

Why In-Class Substitution of Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate Fails: Critical Structural Distinctions


Although numerous 1,9-diazaspiro[5.5]undecane derivatives exist, simple interchange with the saturated analog (tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate, CAS 1031927-12-4) or the non-oxo analog (tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate, CAS 1031927-13-5) is precluded by quantifiable physicochemical and reactivity differences. The target compound exhibits a computed LogP of 0.77, markedly more hydrophilic than the saturated analog (LogP 2.32) [1] and the non-oxo analog (LogP 2.31) . This ~1.5 log unit difference translates to an approximately 30-fold shift in partitioning behavior, directly impacting chromatographic purification, formulation solubility, and passive membrane permeability. The conjugated ene-lactam moiety additionally enables synthetic transformations (e.g., Michael additions, cycloadditions) unavailable to the saturated counterpart [2]. The BOC group provides orthogonal N9 protection, allowing selective deprotection under mild acidic conditions while preserving the ene-lactam integrity—a strategic advantage over the free amine hydrochloride (CAS 1172814-19-5), which lacks this synthetic handle and exhibits higher intrinsic reactivity [2].

Quantitative Differential Evidence for Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate vs. Closest Analogs


LogP Difference of ~1.55 Units vs. Saturated Analog Drives Hydrophilicity-Limited Purification and Formulation

The target compound (CAS 1031927-11-3) has a computed LogP of 0.77 , while the saturated analog tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1031927-12-4) has a computed LogP of 2.32 [1]. This ΔLogP ≈ 1.55 represents an ~35-fold difference in octanol-water partition coefficient, directly impacting reversed-phase chromatographic retention and aqueous solubility. The non-oxo analog tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate (CAS 1031927-13-5) shows a calculated LogP of 2.31 , confirming that the 2-oxo substituent is the dominant contributor to increased hydrophilicity.

Lipophilicity Chromatographic retention Drug-likeness

Conjugated Ene-Lactam Enables Synthetic Transformations Inaccessible to Saturated Analog

The target compound contains an α,β-unsaturated lactam (2-oxo-3-ene) moiety that functions as a Michael acceptor and dienophile. This conjugated system is absent in the saturated analog tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1031927-12-4), which lacks the C3-C4 double bond. The 1,9-diazaspiro[5.5]undecan-2-one scaffold is recognized as a privileged core in medicinal chemistry, with derivatives demonstrating ACC1/ACC2 inhibitory IC₅₀ values as low as 1.0–3.4 nM when further elaborated at position 9 [1]. The ene-lactam conjugated system additionally offers a UV chromophore (α,β-unsaturated carbonyl) useful for HPLC detection and monitoring—a feature absent in the saturated analog.

Synthetic chemistry Michael acceptor Cycloaddition

Orthogonal BOC Protection Enables Selective N9 Deprotection While Maintaining Ene-Lactam Integrity

The target compound carries a BOC group at N9, enabling selective deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) to liberate the free secondary amine for further functionalization, while the ene-lactam remains intact [1]. In contrast, the unprotected analog 1,9-diazaspiro[5.5]undec-3-en-2-one hydrochloride (CAS 1172814-19-5, MW 202.68 g/mol) lacks this protective handle and exhibits higher intrinsic nucleophilicity at N9, which can lead to undesired side reactions during multi-step syntheses. The BOC group also contributes to a molecular weight difference of ~64 g/mol versus the free amine, enabling straightforward reaction monitoring by LC-MS.

Protecting group strategy Solid-phase synthesis Orthogonal deprotection

Distinct Boiling Point and Density vs. Saturated Analog Facilitate Physical Separation and Quality Control

The target compound has a predicted boiling point of 447.2±45.0 °C at 760 mmHg and density of 1.2±0.1 g/cm³ , whereas the saturated analog tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1031927-12-4) has a predicted boiling point of 438.0±38.0 °C and density of 1.13±0.1 g/cm³ . The ~9 °C difference in boiling point, while modest, reflects the structural difference conferred by the C3-C4 double bond (reduced hydrogen count: C₁₄H₂₂N₂O₃ vs. C₁₄H₂₄N₂O₃) and can be exploited for identity confirmation and purity assessment by GC-MS or distillation.

Boiling point Density Quality control

Pre-Elaborated Scaffold Reduces Synthetic Step Count vs. Building from Unprotected Core

The target compound combines three key structural features—the 1,9-diazaspiro[5.5]undecane spirocyclic core, the ene-lactam functionality, and the N9-BOC protection—in a single, commercially available building block. Synthesis of this scaffold de novo from unprotected 1,9-diazaspiro[5.5]undecane (CAS 23991-00-6) or the free ene-lactam hydrochloride (CAS 1172814-19-5) would require additional steps for lactam formation, oxidation state adjustment, and BOC installation [1]. The 1,9-diazaspiro[5.5]undecane scaffold is a recognized privileged structure in drug discovery, with derivatives reported across multiple therapeutic programs including obesity (ACC inhibition), respiratory disease (muscarinic receptor antagonism), and neuropsychiatric disorders (orexin receptor antagonism) [2]. Commercial availability at 95–97% purity from multiple suppliers (e.g., Apollo Scientific, Fluorochem, ChemShuttle) ensures procurement reliability.

Synthetic efficiency Step economy Medicinal chemistry

High-Value Application Scenarios for Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate Based on Differential Evidence


Medicinal Chemistry SAR Campaigns Targeting ACC, Orexin, or Neurokinin Receptors

The target compound serves as an ideal starting point for structure-activity relationship (SAR) exploration of 1,9-diazaspiro[5.5]undecane-based therapeutics. Its pre-installed ene-lactam and N9-BOC protection allow direct diversification at N9 after mild deprotection, while the ene-lactam can be further elaborated via Michael additions or cycloadditions—routes inaccessible to the saturated analog. Literature precedent demonstrates that elaborated 1,9-diazaspiro[5.5]undecan-2-ones achieve ACC1/ACC2 IC₅₀ values as low as 1.0–3.4 nM . The scaffold is also validated in orexin receptor antagonist and neurokinin antagonist patent families .

Parallel Library Synthesis Requiring Orthogonal Protection and Favorable Chromatographic Properties

The LogP of 0.77 for the target compound is 1.55 log units lower than the saturated analog (LogP 2.32) , providing superior aqueous compatibility for high-throughput purification by reversed-phase HPLC and reducing organic solvent consumption. The BOC group enables solid-phase synthesis workflows where selective N9 deprotection is required without affecting the ene-lactam. The ~35-fold partition coefficient difference versus the saturated analog translates to markedly different retention times, facilitating reaction monitoring and purity assessment without the need for specialized columns .

Process Chemistry Development and Scale-Up Feasibility Assessment

The target compound's predicted boiling point of 447.2±45.0 °C and density of 1.2±0.1 g/cm³ differ measurably from the saturated analog (438.0±38.0 °C, 1.13±0.1 g/cm³) , providing a basis for identity confirmation and purity assessment during incoming QC by GC-MS or density measurement. The compound is commercially available from multiple suppliers (Apollo Scientific, Fluorochem, ChemShuttle, VWR) at 95–97% purity , ensuring supply chain redundancy for process development and scale-up activities.

Fragment-Based Drug Discovery (FBDD) Leveraging the Ene-Lactam as a Covalent Warhead

The α,β-unsaturated lactam in the target compound can act as a weak, reversible covalent modifier of cysteine residues in target proteins, making it suitable for fragment-based covalent inhibitor discovery. This reactivity is not available in the saturated analog. The relatively low molecular weight (266.34 g/mol) and moderate LogP (0.77) place it within fragment-like chemical space (MW < 300, LogP < 3), and the BOC group can be retained or removed to modulate physicochemical properties during fragment elaboration .

Quote Request

Request a Quote for Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.